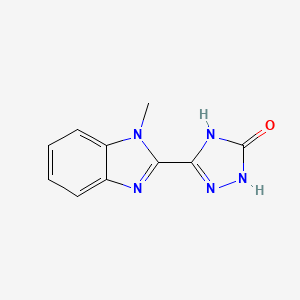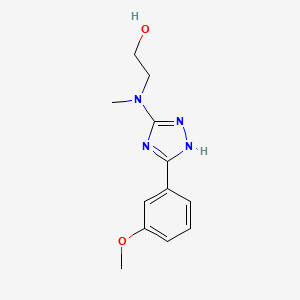
6-(Diphenylphosphanyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diphenylphosphanyl)hexanoic acid is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylphosphanyl)hexanoic acid typically involves the reaction of 6-bromohexanoic acid with diphenylphosphine. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is heated to reflux, and a base such as triethylamine is added to facilitate the substitution reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Diphenylphosphanyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the phosphanyl group, making it more reactive
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted phosphanylhexanoic acid derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-(Diphenylphosphanyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 6-(Diphenylphosphanyl)hexanoic acid involves its ability to coordinate with metal ions through the phosphanyl group. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The carboxylic acid group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Diphenylphosphanyl)hexanoic acid ethyl ester
- This compound methyl ester
- This compound amide
Uniqueness
This compound is unique due to the presence of both a phosphanyl group and a carboxylic acid group within the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only contain one of these functional groups .
Propiedades
| 59847-19-7 | |
Fórmula molecular |
C18H21O2P |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
6-diphenylphosphanylhexanoic acid |
InChI |
InChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |
Clave InChI |
DCNCQTXEEAAZBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)

